molecular formula C10H7Cl2N B2748290 1-(2,3-Dichlorophenyl)pyrrole CAS No. 383137-31-3

1-(2,3-Dichlorophenyl)pyrrole

Cat. No.: B2748290
CAS No.: 383137-31-3
M. Wt: 212.07
InChI Key: QUCIYMWLPKXEQF-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. Another method includes the cyclization of 2,3-dichlorophenylhydrazine with an appropriate alkyne under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles .

Scientific Research Applications

1-(2,3-Dichlorophenyl)pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dichlorophenyl)pyrrole is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCIYMWLPKXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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